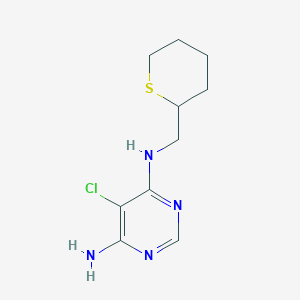![molecular formula C13H13ClN2 B6634100 N-[(3-chloro-4-methylphenyl)methyl]pyridin-3-amine](/img/structure/B6634100.png)
N-[(3-chloro-4-methylphenyl)methyl]pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-chloro-4-methylphenyl)methyl]pyridin-3-amine, also known as CMP3A, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.
Wirkmechanismus
N-[(3-chloro-4-methylphenyl)methyl]pyridin-3-amine selectively inhibits the activity of a specific type of ion channel called TRPM8, which is involved in the regulation of various physiological processes, including thermoregulation, pain sensation, and cancer cell proliferation. By blocking TRPM8, N-[(3-chloro-4-methylphenyl)methyl]pyridin-3-amine can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
N-[(3-chloro-4-methylphenyl)methyl]pyridin-3-amine has been shown to have various biochemical and physiological effects, depending on the research application. In neuroscience, N-[(3-chloro-4-methylphenyl)methyl]pyridin-3-amine has been found to inhibit the activity of TRPM8 in neurons, leading to changes in neuronal excitability and synaptic transmission. In cancer research, N-[(3-chloro-4-methylphenyl)methyl]pyridin-3-amine has been shown to induce apoptosis in cancer cells through a mechanism that involves the activation of caspases, which are enzymes that play a key role in programmed cell death. In drug discovery, N-[(3-chloro-4-methylphenyl)methyl]pyridin-3-amine can serve as a lead compound for designing new analogs with improved potency and selectivity.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(3-chloro-4-methylphenyl)methyl]pyridin-3-amine has several advantages for lab experiments, including its high potency and selectivity for TRPM8, which allows for specific modulation of this ion channel without affecting other channels or receptors. However, there are also some limitations to using N-[(3-chloro-4-methylphenyl)methyl]pyridin-3-amine, including its potential toxicity and the need for careful dosing and administration in animal studies.
Zukünftige Richtungen
There are several future directions for research on N-[(3-chloro-4-methylphenyl)methyl]pyridin-3-amine, including:
1. Developing new analogs with improved potency and selectivity for TRPM8
2. Investigating the role of TRPM8 in various physiological and pathological processes, such as pain sensation, thermoregulation, and cancer cell proliferation
3. Studying the potential therapeutic applications of N-[(3-chloro-4-methylphenyl)methyl]pyridin-3-amine and its analogs in various diseases, including cancer, pain, and neurological disorders
4. Exploring the mechanisms underlying the toxicity of N-[(3-chloro-4-methylphenyl)methyl]pyridin-3-amine and its analogs, and developing strategies to mitigate this toxicity
5. Investigating the potential interactions between N-[(3-chloro-4-methylphenyl)methyl]pyridin-3-amine and other ion channels or receptors, and their implications for drug development.
Synthesemethoden
N-[(3-chloro-4-methylphenyl)methyl]pyridin-3-amine can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-chloro-4-methylbenzaldehyde with 2-cyanopyridine in the presence of a base to form the intermediate compound, which is then reduced to N-[(3-chloro-4-methylphenyl)methyl]pyridin-3-amine using a reducing agent. The purity of the final product can be improved through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
N-[(3-chloro-4-methylphenyl)methyl]pyridin-3-amine has been studied for its potential applications in various research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-[(3-chloro-4-methylphenyl)methyl]pyridin-3-amine has been shown to selectively inhibit the activity of a specific type of ion channel, which is involved in the regulation of neuronal excitability. This makes N-[(3-chloro-4-methylphenyl)methyl]pyridin-3-amine a promising tool for studying the role of these ion channels in neuronal function and dysfunction. In cancer research, N-[(3-chloro-4-methylphenyl)methyl]pyridin-3-amine has been found to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for developing new anticancer drugs. In drug discovery, N-[(3-chloro-4-methylphenyl)methyl]pyridin-3-amine can be used as a lead compound to design and synthesize new analogs with improved potency and selectivity.
Eigenschaften
IUPAC Name |
N-[(3-chloro-4-methylphenyl)methyl]pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2/c1-10-4-5-11(7-13(10)14)8-16-12-3-2-6-15-9-12/h2-7,9,16H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPVXFJQMKQWTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC2=CN=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chloro-4-methylphenyl)methyl]pyridin-3-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[Cyclopropyl-(2-methylpyridine-4-carbonyl)amino]acetic acid](/img/structure/B6634021.png)
![3-Methyl-3-[(2-methylpyridine-4-carbonyl)amino]butanoic acid](/img/structure/B6634033.png)
![2-[4-(2-Methylpyridine-4-carbonyl)morpholin-3-yl]acetic acid](/img/structure/B6634042.png)
![N-[[2-(methoxymethyl)phenyl]methyl]-1-(2-methylpyrazol-3-yl)ethanamine](/img/structure/B6634047.png)


![5-chloro-4-N-[2-(cyclohexen-1-yl)ethyl]pyrimidine-4,6-diamine](/img/structure/B6634076.png)
![1-[4-(6-Amino-5-chloropyrimidin-4-yl)piperazin-1-yl]-2-methylpropan-2-ol](/img/structure/B6634089.png)

![1-[(3-Chloro-4-methylphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B6634107.png)
![1-[(3-Chloro-4-methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B6634110.png)

![4-[(3R)-3-methylmorpholine-4-carbonyl]-1H-pyridin-2-one](/img/structure/B6634121.png)
![4-[(5-Bromopyridin-3-yl)amino]butan-1-ol](/img/structure/B6634125.png)